2-Furfurylthio thiazole

Vue d'ensemble

Description

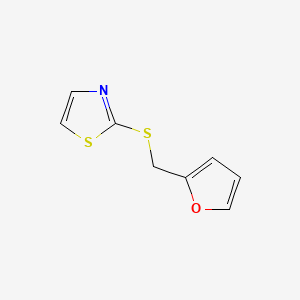

2-Furfurylthio thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a furfurylthio group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including antimicrobial, antifungal, and anticancer agents . The furfurylthio group adds unique properties to the compound, making it a subject of interest in scientific research.

Mécanisme D'action

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of 2-((Furan-2-ylmethyl)thio)thiazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound and their downstream effects require further investigation .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that this compound may have similar effects .

Analyse Biochimique

Biochemical Properties

2-((Furan-2-ylmethyl)thio)thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes, thereby disrupting essential metabolic processes in microorganisms . Additionally, 2-((Furan-2-ylmethyl)thio)thiazole can interact with proteins involved in oxidative stress responses, potentially acting as an antioxidant and protecting cells from damage .

Cellular Effects

The effects of 2-((Furan-2-ylmethyl)thio)thiazole on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-((Furan-2-ylmethyl)thio)thiazole can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues . Furthermore, it has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2-((Furan-2-ylmethyl)thio)thiazole exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 2-((Furan-2-ylmethyl)thio)thiazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 2-((Furan-2-ylmethyl)thio)thiazole can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to 2-((Furan-2-ylmethyl)thio)thiazole can lead to sustained changes in cellular metabolism and gene expression, potentially resulting in long-term physiological effects .

Dosage Effects in Animal Models

The effects of 2-((Furan-2-ylmethyl)thio)thiazole in animal models are dose-dependent. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function and overall health varies significantly with changes in dosage .

Metabolic Pathways

2-((Furan-2-ylmethyl)thio)thiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization . Additionally, it can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in the concentrations of specific metabolites .

Transport and Distribution

Within cells and tissues, 2-((Furan-2-ylmethyl)thio)thiazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, 2-((Furan-2-ylmethyl)thio)thiazole may be actively transported into cells via specific membrane transporters, allowing it to reach its target sites and exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2-((Furan-2-ylmethyl)thio)thiazole can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and regulatory elements .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furfurylthio thiazole typically involves the reaction of furfuryl mercaptan with thiazole derivatives. One common method includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield thiazole cores, which can then be functionalized with furfuryl groups . Another approach involves the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of molecular oxygen as an oxidant, can enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Furfurylthio thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thioethers.

Substitution: Formation of halogenated thiazole derivatives.

Applications De Recherche Scientifique

2-Furfurylthio thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use as an anticancer agent due to its ability to interact with biological targets.

Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators

Comparaison Avec Des Composés Similaires

Thiazole: A basic heterocyclic compound with diverse biological activities.

Furfurylthio derivatives: Compounds with similar furfurylthio groups but different core structures.

Uniqueness: 2-Furfurylthio thiazole stands out due to its combined thiazole and furfurylthio functionalities, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Activité Biologique

2-Furfurylthio thiazole is a sulfur-containing heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thiazole ring connected to a furfuryl group via a sulfur atom. This unique structure contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 155.2 g/mol.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably:

- Bacterial Activity : Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .

- Fungal Activity : It also displays antifungal properties, particularly against Candida species, with MIC values reported between 64 and 256 µg/mL .

2. Antioxidant Activity

This compound has been evaluated for its antioxidant potential. In vitro assays indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

3. Anti-inflammatory Effects

Emerging studies suggest that this compound may possess anti-inflammatory properties. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential for managing inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in food preservation. The compound was incorporated into food matrices and tested against common spoilage microorganisms. Results showed a significant reduction in microbial load, suggesting its applicability as a natural preservative in the food industry.

| Microorganism | Control (CFU/mL) | Treated (CFU/mL) | Reduction (%) |

|---|---|---|---|

| Staphylococcus aureus | 1.0 x 10^6 | 1.0 x 10^3 | 99.9 |

| Escherichia coli | 1.0 x 10^6 | 1.0 x 10^4 | 99.0 |

| Candida albicans | 5.0 x 10^5 | 5.0 x 10^2 | 99.9 |

Case Study 2: Antioxidant Activity Assessment

In another study assessing the antioxidant activity of various compounds, including this compound, it was found to exhibit a DPPH radical scavenging activity of approximately 75% at a concentration of 100 µg/mL, outperforming several known antioxidants .

Propriétés

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS2/c1-2-7(10-4-1)6-12-8-9-3-5-11-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZDZLUKNFXMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654365 | |

| Record name | 2-{[(Furan-2-yl)methyl]sulfanyl}-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176981-11-6 | |

| Record name | 2-{[(Furan-2-yl)methyl]sulfanyl}-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 176981-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.